REACTION_SMILES
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[C:2](=[O:3])([CH3:4])[O:5][CH:6]1[CH2:7][CH:8]2[CH2:9][CH2:10][CH:11]3[CH:12]4[CH2:13][CH2:14][CH:15]([CH:16]([CH2:17][CH2:18][CH:19]=[O:20])[CH3:21])[C:22]4([CH3:31])[C:23](=[O:30])[CH2:24][CH:25]3[C:26]2([CH3:29])[CH2:27][CH2:28]1.[CH3:1].[CH3:33][OH:34].[CH3:35][O-:36].[ClH:32].[Na+:37]>>[CH3:1].[OH:5][CH:6]1[CH2:7][CH:8]2[CH2:9][CH2:10][CH:11]3[CH:12]4[CH2:13][CH2:14][CH:15]([CH:16]([CH2:17][CH2:18][CH:19]=[O:20])[CH3:21])[C:22]4([CH3:31])[C:23](=[O:30])[CH2:24][CH:25]3[C:26]2([CH3:29])[CH2:27][CH2:28]1
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Name
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CC(=O)OC1CCC2(C)C(CCC3C2CC(=O)C2(C)C(C(C)CCC=O)CCC32)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1CCC2(C)C(CCC3C2CC(=O)C2(C)C(C(C)CCC=O)CCC32)C1
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Name
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[CH3]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[CH3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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[CH3]
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Type
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product
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Smiles
|
[CH3]
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Name
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CC(CCC=O)C1CCC2C3CCC4CC(O)CCC4(C)C3CC(=O)C12C
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Type
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product
|
Smiles
|
CC(CCC=O)C1CCC2C3CCC4CC(O)CCC4(C)C3CC(=O)C12C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |